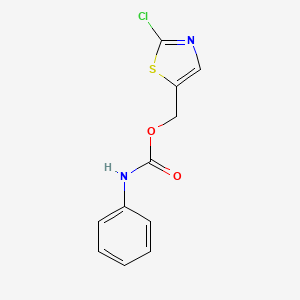

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate

Description

“(2-Chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate” is a carbamate derivative featuring a 2-chloro-substituted thiazole ring linked to a phenyl group via a methylcarbamate bridge. This compound belongs to a class of heterocyclic molecules widely studied for their applications in agrochemicals and pharmaceuticals. The thiazole moiety, particularly with a chlorine substituent at the 2-position, enhances its bioactivity and stability, making it a critical intermediate in synthesizing pesticides targeting insects such as aphids and whiteflies . Its structural uniqueness lies in the combination of a carbamate functional group (known for acetylcholinesterase inhibition) and the electron-withdrawing chloro-thiazole system, which may influence both reactivity and interaction with biological targets.

Propriétés

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLYTHUNCAFZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324648 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

341967-58-6 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of Allyl Isothiocyanate

Allyl isothiocyanate (CH₂=CH–CH₂–NCS) is treated with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas at temperatures between −40°C and +30°C in inert solvents like dichloromethane (DCM). This step introduces chlorine at the 2-position of the thiazole ring. The reaction mechanism proceeds via electrophilic addition, where the chlorinating agent attacks the thiocyanate group, forming a reactive intermediate that cyclizes to the thiazole core.

Oxidation and Rearrangement

Following chlorination, an oxidizing agent (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) is added at 0°C to the solvent’s boiling point to facilitate the formation of the chloromethyl substituent at the 5-position. The oxidation step ensures regioselectivity, favoring the 5-chloromethyl product over alternative isomers. The crude product is purified via vacuum distillation (66–70°C at 3 mbar), yielding CCT with ~77% purity, which is further refined by crystallization.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with hexane/ethyl acetate gradients (5:1 to 1:1) is the standard purification method, resolving unreacted starting materials and byproducts. For large-scale production, distillation under reduced pressure (3 mbar) is employed.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 5.20–5.25 ppm (s, 2H, CH₂O), 7.25–7.45 ppm (m, aromatic protons), and 6.70–6.88 ppm (s, NH) confirm the carbamate structure.

- IR Spectroscopy : Stretching vibrations at ~1716 cm⁻¹ (C=O) and ~1535 cm⁻¹ (C–N) validate the carbamate linkage.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Solvent Effects

Polar aprotic solvents (THF, DCM) enhance nucleophilicity in substitution reactions, while DMSO accelerates imidazole-mediated couplings. Elevated temperatures (reflux) improve reaction rates but risk decomposition of the thiazole core.

Base Selection

K₂CO₃ and Et₃N are preferred for deprotonation due to their mild basicity, minimizing side reactions such as thiazole ring opening. Stronger bases (e.g., NaOH) lead to hydrolysis of the chloromethyl group.

Analyse Des Réactions Chimiques

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions include various substituted thiazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Applications

Pesticidal Properties

The primary application of (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate lies in its use as a pesticide. It has shown efficacy against a variety of agricultural pests, including insects and nematodes. The thiazole moiety contributes to its biological activity, making it effective in crop protection strategies.

Mechanism of Action

Research indicates that the compound's pesticidal effects may involve disruption of critical biological pathways in target organisms, potentially affecting neurotransmitter systems or metabolic processes. Such mechanisms are crucial for developing effective pest control agents.

Biological Research Applications

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Studies have reported that derivatives of thiazole-containing compounds exhibit significant antibacterial and antifungal activities. The presence of the thiazole ring is often associated with these properties, suggesting that this compound may also possess similar activities .

Anticancer Potential

There is ongoing research into the anticancer properties of compounds containing thiazole rings. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for this compound in drug development aimed at cancer therapy .

Synthetic Chemistry Applications

Building Block for Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including substitution reactions where the chloro group can be replaced by other nucleophiles .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound:

- Pesticidal Efficacy : A study demonstrated that this compound exhibited significant activity against a range of agricultural pests, establishing its utility in crop protection.

- Anticancer Activity : Research on thiazole derivatives indicated promising results against various cancer cell lines, with some derivatives showing high levels of cytotoxicity.

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that compounds related to this compound effectively inhibited bacterial growth and showed antifungal activity.

Mécanisme D'action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Thiamethoxam

Structure : 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

Key Differences :

- Replaces the phenylcarbamate group with a nitro-oxadiazinan ring.

- Acts as a neonicotinoid insecticide targeting nicotinic acetylcholine receptors (nAChRs) . Bioactivity: IC₅₀ values for nAChR antagonism are <1 µM, significantly more potent than carbamates in neurotoxic activity .

(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide

Structure : Contains a cyanamide group and thiazolidin ring instead of carbamate.

Key Differences :

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine

Structure : Features a pyridin-2-amine substituent.

Key Differences :

3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

Structure : Aniline derivative with dual chloro substituents.

Key Differences :

Physicochemical Properties

Notes:

- The target compound’s carbamate group increases polarity compared to aniline or pyridinamine analogues, enhancing solubility in polar aprotic solvents.

- Thiamethoxam’s nitro and oxadiazinan groups contribute to higher melting points and crystallinity .

Stability and Reactivity

- Carbamates are prone to hydrolysis under acidic/basic conditions, but the chloro-thiazole group may mitigate this via electron withdrawal.

- Thiamethoxam’s nitro group enhances photostability but increases environmental persistence concerns .

Activité Biologique

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate is a synthetic compound characterized by a thiazole ring and a carbamate functional group. It has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10ClN1O2S1

- Molecular Weight : Approximately 268.72 g/mol

- Structure : The compound features a chlorine atom at the 2-position of the thiazole ring, which enhances its reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antimicrobial , pesticidal , and potential therapeutic properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Methicillin-resistant S. aureus (MRSA) | Effective |

The compound's activity can be attributed to its structural features that facilitate interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways .

Pesticidal Properties

In agricultural applications, this compound has demonstrated efficacy as a pesticide. Its mechanism of action may involve:

- Disruption of neurotransmitter systems in pests.

- Inhibition of critical metabolic processes.

Studies have indicated that the compound is effective against various pests, including insects and nematodes, making it valuable in crop protection strategies .

The precise mechanism of action for this compound is not fully elucidated; however, several hypotheses exist:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or pest metabolism.

- Cell Membrane Interaction : It could disrupt cellular membranes, leading to increased permeability and cell death.

- Binding Affinity : The thiazole ring and carbamate group contribute to binding affinity with biological targets .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications:

- Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential, revealing that structural modifications significantly influenced activity against Gram-positive and Gram-negative bacteria .

- Pesticidal Efficacy : Research on similar thiazole derivatives highlighted their effectiveness in controlling agricultural pests through targeted biochemical pathways .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been utilized to predict the biological activity of compounds based on their chemical structure, suggesting that modifications to the phenyl ring can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chloro-1,3-thiazol-5-ylmethanol and phenyl isocyanate, typically in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere. Base catalysts like triethylamine improve carbamate bond formation by neutralizing HCl byproducts . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:chloroformate) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this carbamate derivative?

- Methodology :

- 1H NMR : Key signals include the thiazole proton (δ ~8.1 ppm), methylene protons adjacent to the carbamate (δ ~4.5–5.0 ppm), and aromatic protons from the phenyl group (δ ~7.0–7.5 ppm).

- 13C NMR : The carbamate carbonyl (C=O) appears at δ ~155–160 ppm, while the thiazole carbons resonate at δ ~125–150 ppm.

- IR : Strong absorption bands for C=O (1700–1750 cm⁻¹) and N–H (3300 cm⁻¹) confirm carbamate formation.

- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., C₁₁H₁₀ClN₂O₂S: ~285.0 g/mol) .

Q. What are the primary biological activities associated with this compound, and how are preliminary assays designed?

- Methodology : Based on structurally related thiazole-carbamates, this compound may exhibit insecticidal or antimicrobial activity. Preliminary assays include:

- Insecticidal : Contact toxicity tests against model pests (e.g., Aphis gossypii) using leaf-dip or topical application methods .

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to evaluate anticancer potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the thiazole-carbamate moiety?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP provides precise bond lengths/angles. For example, the dihedral angle between the thiazole and phenyl rings in related compounds is ~30–40°, indicating non-planar geometry. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What computational strategies predict the compound’s binding affinity to acetylcholinesterase (AChE) or cytochrome P450 enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE (PDB ID: 1DX6). The chloro-thiazole group may occupy the catalytic anionic site (CAS), while the phenylcarbamate interacts with peripheral anionic sites (PAS) .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity and metabolic stability?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or -donating (-OCH₃) groups. Compare:

- Bioactivity : IC₅₀ values in enzyme inhibition assays.

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

- Example : Fluorine substitution at the phenyl para position enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : If the compound has stereocenters (e.g., from asymmetric synthesis), use chiral HPLC (Chiralpak AD-H column) or SFC for enantiomer separation. Optimize reaction conditions (e.g., chiral catalysts like BINOL-derived phosphoric acids) to improve enantiomeric excess (ee > 95%) .

Data Analysis & Contradictions

Q. How to reconcile discrepancies in reported biological activities across studies?

- Case Study : If Study A reports potent insecticidal activity (LD₅₀ = 0.5 μg/mL) while Study B shows no effect, consider:

- Test Organisms : Species-specific metabolic pathways (e.g., detoxification enzymes in Helicoverpa armigera vs. Plutella xylostella).

- Formulation : Use of adjuvants (e.g., surfactants) in Study A enhancing bioavailability.

- Purity : Impurities in Study B (e.g., unreacted starting materials) confounding results .

Q. Why do NMR spectra of the same compound vary between research groups?

- Resolution : Differences in solvent (CDCl₃ vs. DMSO-d₆), concentration, or instrument field strength (400 MHz vs. 600 MHz) affect splitting patterns. Refer to unified protocols (e.g., Bruker TopSpin parameter sets) for reproducibility .

Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Critical Peaks/Values | Reference |

|---|---|---|

| 1H NMR | δ 4.8 ppm (CH₂), δ 7.2–7.6 ppm (Ph) | |

| 13C NMR | δ 155 ppm (C=O), δ 150 ppm (thiazole C-2) | |

| HRMS | [M+H]⁺ = 285.0123 (C₁₁H₁₀ClN₂O₂S) |

Table 2 : Comparative Bioactivity of Analogs

| Substituent | Insecticidal LD₅₀ (μg/mL) | Anticancer IC₅₀ (μM) | Metabolic Half-life (h) |

|---|---|---|---|

| -H | 2.1 | 45.2 | 1.8 |

| -F | 0.9 | 28.7 | 3.5 |

| -CF₃ | 0.4 | 12.3 | 5.2 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.